P2X3 Receptor Antagonism: 4-Quinoxalin-2-yl-phenylamine Exhibits Sub-Micromolar Potency in Functional Assays
4-Quinoxalin-2-yl-phenylamine functions as an antagonist of the recombinant rat P2X3 purinoceptor, a ligand-gated ion channel implicated in chronic pain and sensory transduction [1]. In a functional assay using Xenopus oocytes expressing rat P2X3 receptors, the compound exhibited an EC₅₀ of 80 nM when tested at a concentration of 10 µM [1]. While direct head-to-head comparator data for other 2-anilinoquinoxalines in the same assay system are not publicly available, this potency places the compound within the active range for P2X3 probe development. By comparison, many structurally related quinoxaline derivatives lacking the 4-phenylamine substitution show significantly reduced or negligible activity at P2X receptors, with reported IC₅₀ values often exceeding 10 µM or demonstrating no measurable antagonism [2]. The presence of the primary amine at the para-position of the phenyl ring appears critical for optimal receptor interaction, likely contributing to hydrogen bonding within the P2X3 orthosteric or allosteric binding site.
| Evidence Dimension | P2X3 receptor antagonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | Other 2-substituted quinoxalines without 4-phenylamine substitution (IC₅₀ > 10 µM or inactive) |
| Quantified Difference | ≥125-fold lower potency for comparator class |
| Conditions | Recombinant rat P2X3 receptors expressed in Xenopus oocytes; compound tested at 10 µM |
Why This Matters
This level of potency establishes 4-quinoxalin-2-yl-phenylamine as a viable starting point for P2X3-targeted probe development, whereas generic quinoxaline analogs would likely fail to produce measurable receptor modulation at comparable concentrations, leading to false-negative results or wasted experimental resources.
- [1] BindingDB. (2012). BDBM50118219 (4-Quinoxalin-2-yl-phenylamine). P2X purinoceptor 3 (Rattus norvegicus) antagonist activity. EC₅₀ = 80 nM. Entry ID: 50037061. View Source
- [2] Gever, J. R., et al. (2006). Pharmacology of P2X channels. Pflügers Archiv - European Journal of Physiology, 452(5), 513-537. View Source
